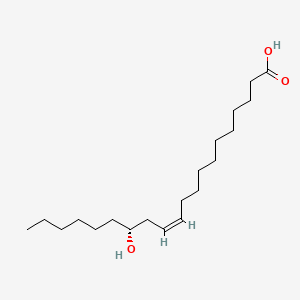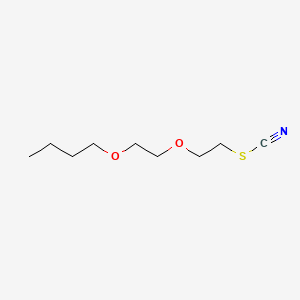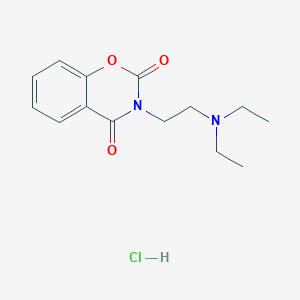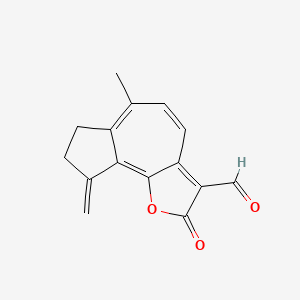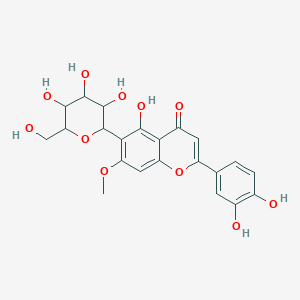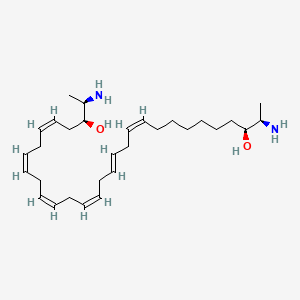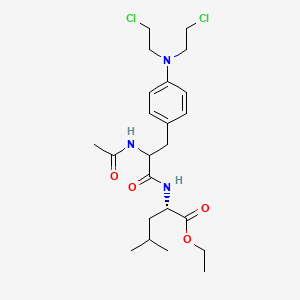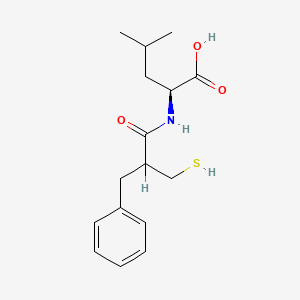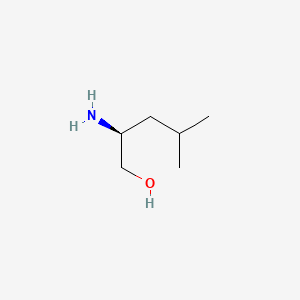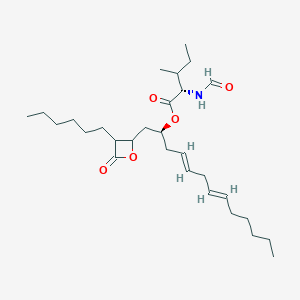
Lipstatin
Overview
Description
Lipstatin is a potent, irreversible inhibitor of pancreatic lipase. It is a natural product that was first isolated from the actinobacterium Streptomyces toxytricini . The popular antiobesity drug orlistat (trade names Xenical and alli) is a saturated derivative of lipstatin .
Synthesis Analysis
Lipstatin was originally isolated from the fermentation broth of Streptomyces toxytricini . A high-performance liquid chromatography coupled with electrospray ionization–quadrupole time-of-flight–mass spectrometry (HPLC–ESI–Q-TOF–MS) method was established for rapid separation and identification of multiple constituents in the fermentation broth of Streptomyces toxytricini . A six-gene operon (lst) was identified that was essential for the biosynthesis of lipstatin .Molecular Structure Analysis
Lipstatin is composed of a 2-hexyl-3,5-dihydroxy-7,10-hexadecadienoic-β-lactone 22 carbon backbone from the fatty acid synthesis pathway and an N-formyl-L-leucine group ester linked to the 5-hydroxyl group of the backbone . The molecular formula of Lipstatin is C29H49NO5 .Physical And Chemical Properties Analysis
The molecular weight of Lipstatin is 491.7 g/mol . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .Scientific Research Applications
Lipstatin as an Anti-Obesity Drug
Lipstatin is a natural inhibitor of pancreatic lipase and is used as an anti-obesity drug . It has the potential to inhibit the activity of pancreatic lipase with high specificity .
Lipstatin in the Production of Tetrahydrolipstatin (THL)
Lipstatin is the key intermediate for the preparation of tetrahydrolipstatin (THL, Orlistat), which is a drug designed for the prophylaxis and treatment of diseases associated with obesity . The β-lactone structure of lipstatin probably accounts for the irreversible lipase inhibition by covalent modification of the serine residue of its catalytic triad .
Lipstatin in the Study of Biosynthesis
The biosynthetic studies elucidated that the carbon skeleton of lipstatin molecule is biosynthesized via Claisen condensation of two fatty acid precursors . Acyl-CoA carboxylases are involved in important metabolic pathways by providing key extender units for the biosynthesis of fatty acids and polyketide natural products through a carboxylation reaction .
Lipstatin in the Production of Lipstatin Analogs
Several lipstatin analogs are also produced in the fermentation process . Based on the systematic investigation of lipstatin fragmentation pathways, 7 lipstatin analogs were identified as hydroxylipstatin, dehydrolipstatin, seco-lipstatin, desmethyllipstatin, methyllipstatin, and dihydrolipstatin .
Lipstatin in the Study of Fermentation Broth
Lipstatin was originally isolated from the fermentation broth of Streptomyces toxytricini . A high-performance liquid chromatography coupled with electrospray ionization–quadrupole time-of-flight–mass spectrometry (HPLC–ESI–Q-TOF–MS) method was established for rapid separation and identification of multiple constituents in the fermentation broth of Streptomyces toxytricini .
Lipstatin in Strain Improvement for High Yield
Chemical mutagenesis was performed with different concentrations of N-methyl-N′-nitro-N-nitrosoguanidine (NTG) for strain improvement to obtain a high yield of lipstatin . Nearly 5 times increase in the production of lipstatin was achieved through NTG mutation and bioreactor-controlled conditions .
Mechanism of Action
Target of Action
Lipstatin primarily targets pancreatic lipases , enzymes that play a pivotal role in the digestion of dietary fat . These lipases are responsible for the breakdown of dietary fats into smaller molecules that can be absorbed in the small intestine .
Mode of Action
Lipstatin is a β-lactone molecule that controls the digestive activity of pancreatic lipases, thus controlling the absorption of fat in the small intestine . The three-dimensional structure of pancreatic lipase revealed that its active site is masked by a lid domain, which is opened by the action of bile salt micelles and colipase . Lipstatin is supposed to inhibit the catalytic activity of pancreatic lipase by acylation of the serine residue present in the active site . A binding study suggests that one molecule of lipstatin binds with one molecule of lipase .
Biochemical Pathways
Lipstatin is composed of a 2-hexyl-3,5-dihydroxy-7,10-hexadecadienoic-β-lactone 22 carbon backbone from the fatty acid synthesis pathway and an N-formyl-L-leucine group ester linked to the 5-hydroxyl group of the backbone . The components of lipstatin are ultimately derived from linoleic acid, octanoic acid, and L-leucine . The 22 carbon β-lactone moiety is derived from Claisen condensation between 3-hydroxytetradeca-5,8-dienyl-CoA derived from linoleic acid and hexyl-malonyl-ACP derived from octanoic acid .
Pharmacokinetics
It is known that lipstatin is a potent and irreversible inhibitor of pancreatic lipases, suggesting that it may have a significant impact on the bioavailability of dietary fats .
Result of Action
The primary result of lipstatin’s action is the inhibition of fat absorption in the small intestine. By inhibiting the activity of pancreatic lipases, lipstatin prevents the breakdown and subsequent absorption of dietary fats . This can lead to a reduction in caloric intake and potentially contribute to weight loss.
Action Environment
The action of lipstatin can be influenced by various environmental factors. For instance, the presence of bile salt micelles and colipase is necessary for the unmasking of the active site of pancreatic lipase, which lipstatin targets . Additionally, the production of lipstatin by Streptomyces toxytricini can be affected by various factors, including the bacterial strain used, the fermentation conditions, and the downstream processing methods .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lipstatin involves several steps including esterification, reduction, and acylation reactions.", "Starting Materials": [ "Orlistat", "Ethyl chloroformate", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Orlistat is first reacted with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester.", "The ester is then reduced using sodium borohydride to form the corresponding alcohol.", "The alcohol is then acylated using acetic anhydride in the presence of hydrochloric acid to form the acetyl derivative.", "The acetyl derivative is then treated with sodium hydroxide to form the sodium salt of the corresponding carboxylic acid.", "The carboxylic acid is then esterified using methanol in the presence of hydrochloric acid to form the methyl ester.", "The methyl ester is then treated with chloroform in the presence of a base to form the final product, Lipstatin." ] } | |
CAS RN |
96829-59-3 |
Product Name |
Lipstatin |
Molecular Formula |
C29H49NO5 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
[(2S,4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] (2S)-2-formamido-3-methylpentanoate |
InChI |
InChI=1S/C29H49NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h13-14,16-17,22-27H,5-12,15,18-21H2,1-4H3,(H,30,31)/b14-13+,17-16+/t23?,24-,25?,26?,27-/m0/s1 |
InChI Key |
OQMAKWGYQLJJIA-AKFWTAMJSA-N |
Isomeric SMILES |
CCCCCCC1C(OC1=O)C[C@H](C/C=C/C/C=C/CCCCC)OC(=O)[C@H](C(C)CC)NC=O |
SMILES |
CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O |
Canonical SMILES |
CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lipstatin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



